molecular formula C24H18N6O2S2 B2568057 N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286695-43-9

N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2568057
CAS No.: 1286695-43-9
M. Wt: 486.57
InChI Key: ADCXOBRGWWWTOD-UHFFFAOYSA-N
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Description

This compound features a multi-heterocyclic scaffold comprising a benzo[d]thiazole core, a thiazole ring, and a pyrimidine carboxamide group. The 6-methyl substitution on the benzo[d]thiazole moiety may enhance lipophilicity, while the pyrimidine-2-carboxamide group provides hydrogen-bonding interactions critical for target engagement .

Properties

IUPAC Name

N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O2S2/c1-14-3-8-18-19(11-14)34-23(29-18)15-4-6-16(7-5-15)27-20(31)12-17-13-33-24(28-17)30-22(32)21-25-9-2-10-26-21/h2-11,13H,12H2,1H3,(H,27,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCXOBRGWWWTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article synthesizes available research findings, highlighting the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzothiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Pyrimidine and thiazole rings : These heterocycles contribute to the compound's interaction with biological targets.
  • Amide linkage : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have shown that derivatives of benzothiazole, similar to the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 3.58 to 15.36 μM against cancer cells, while normal cell lines showed higher IC50 values (38.77–66.22 μM), indicating a preferable safety profile compared to existing treatments like sorafenib .

Table 1: Cytotoxicity of Related Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (μM)Normal Cell Line IC50 (μM)
4fA5493.5838.77
4aCaco-215.3666.22
SorafenibVarious0.071N/A

The mechanism of action involves the inhibition of key enzymes such as BRAF and VEGFR-2, which are pivotal in cancer cell proliferation and angiogenesis. Compound 4f showed interactions with critical amino acids in the ATP binding site of BRAF, leading to G2-M phase arrest in the cell cycle and subsequent apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies on thiazole derivatives indicate that modifications can enhance activity against Gram-negative bacteria like Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the thiazole ring has been correlated with increased antibacterial potency .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismActivity (Zone of Inhibition in mm)
3bE. coli15
3eS. aureus18

Structure-Activity Relationship (SAR)

SAR studies reveal that the position and nature of substituents on the benzothiazole core significantly influence biological activity. For instance:

  • 6-unsubstituted analogues demonstrated superior cytotoxic effects compared to their substituted counterparts.
  • The introduction of hydrophobic groups enhanced interaction with cellular targets, leading to improved efficacy .

Case Studies

  • In vitro Studies on Cancer Cells :
    • A study demonstrated that a related benzothiazole compound induced apoptosis in A549 cells, with a notable increase in apoptotic markers after treatment .
    • The compound's ability to trigger both early and late apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy Testing :
    • In a comparative study, several thiazole derivatives were tested against Aspergillus niger, showing varying degrees of antifungal activity, thereby indicating potential for further development as antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies indicate that compounds similar to N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. For instance, thiazole-pyridine hybrids demonstrated better efficacy than standard chemotherapeutics like 5-fluorouracil, with IC50 values indicating potent anti-breast cancer activity .

Case Studies
A recent study synthesized several thiazole-pyridine derivatives and evaluated their anticancer properties against multiple cell lines. One derivative showed an IC50 of 0.71 μM against MCF-7 cells, outperforming established drugs . Another investigation highlighted that thiazole derivatives could enhance apoptosis in cancer cells through the activation of caspase pathways .

Neurological Applications

Anticonvulsant Properties
Thiazole compounds have been extensively researched for their anticonvulsant effects. The synthesis of thiazole-bearing analogues has led to the identification of several candidates that exhibit significant anticonvulsant activity in animal models. For example, a thiazole derivative demonstrated a median effective dose (ED50) lower than that of standard anticonvulsants like ethosuximide, indicating its potential use in treating epilepsy .

Alzheimer’s Disease Potential
Research indicates that thiazole derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. Compounds similar to this compound have shown promise in ameliorating oxidative stress and neuroinflammation in preclinical models . These findings suggest that such compounds may serve as multifunctional agents for neurodegenerative disorders.

Antimicrobial Activity

Broad-Spectrum Efficacy
The compound exhibits notable antimicrobial properties against various pathogens. Thiazole derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to established antibiotics like norfloxacin . The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial activity.

Case Studies
In vitro studies have reported significant reductions in bacterial viability when exposed to thiazole-based compounds. For instance, one study found that certain thiazole derivatives reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls . Furthermore, these compounds have been evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa, demonstrating their potential role in combating antibiotic resistance .

Summary Table of Applications

Application AreaKey FindingsReference
Anticancer Activity IC50 values lower than standard drugs; induces apoptosis
Neurological Effects Significant anticonvulsant activity; inhibits Aβ aggregation
Antimicrobial Activity Effective against Gram-positive/negative bacteria; reduces biofilm formation

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from related derivatives are summarized below:

Table 1: Comparative Analysis of Structural Features and Hypothesized Effects

Compound Name / Identifier Key Substituents Potential Biological Impact
Target Compound 6-methylbenzo[d]thiazol-2-yl, pyrimidine-2-carboxamide Enhanced kinase selectivity due to pyrimidine’s hydrogen-bonding capacity
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide () 6-trifluoromethylbenzo[d]thiazole, 4-methoxybenzyl Increased metabolic stability (CF3 group) but reduced solubility
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Furan-2-carboxamide, 3-methoxybenzyl Weaker kinase binding due to furan’s planar geometry vs. pyrimidine
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide () 2,6-difluorobenzyl, pivalamide Improved membrane permeability (pivalamide) but steric hindrance at target site

Pharmacological Implications

  • Kinase Selectivity : The pyrimidine-2-carboxamide group in the target compound may confer higher selectivity for CK1 or EGFR kinases compared to furan- or pivalamide-containing analogs, as pyrimidine mimics adenine in ATP .
  • 6-CF3 derivatives . Thiazole-Ethyl Linker: The 2-oxoethyl spacer may enhance conformational flexibility, aiding target binding compared to rigid thioglycolate linkers in .

Challenges and Limitations

  • Data Gaps : Direct pharmacological data (e.g., IC50 values) for the target compound are absent in the provided evidence. Hypotheses are inferred from structural analogs.
  • Solubility Concerns : The methyl and benzo[d]thiazole groups may reduce aqueous solubility, necessitating formulation optimization .

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